molecular formula C23H23N7O2 B2735127 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 920347-37-1

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2735127
CAS No.: 920347-37-1
M. Wt: 429.484
InChI Key: DGVPOIYHTOFNRG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a triazolopyrimidine ring, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the triazolopyrimidine ring could participate in reactions with nucleophiles or electrophiles .

Scientific Research Applications

Antimicrobial Activities

Several studies have been conducted on triazole derivatives, including triazolopyrimidines, for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that compounds with a triazolopyrimidine core might also exhibit antimicrobial properties, warranting further investigation into their potential applications in developing new antimicrobial agents.

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to triazolopyrimidines have been of interest in the scientific community. For instance, Hwang et al. (2006) detailed the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrating the feasibility of synthesizing complex triazole derivatives and analyzing their structural properties (Hwang et al., 2006). Such studies are crucial for understanding the chemical behavior and potential applications of related compounds in scientific research.

Biological Activity and Antioxidant Activity

The biological and antioxidant activities of triazolopyrimidine derivatives have also been explored. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, providing insights into the potential use of these compounds in therapeutic applications (Gilava et al., 2020). Research in this area can help identify new compounds with desirable biological activities for further development into drugs or other therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. The compound could potentially be developed into a drug if it shows promising biological activities and has acceptable safety profiles .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-9-7-18(8-10-19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVPOIYHTOFNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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